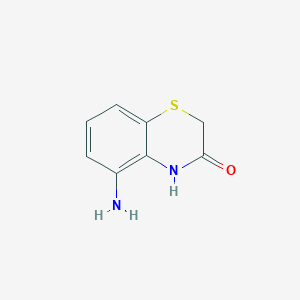

5-Amino-2H-1,4-benzothiazin-3(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

21762-77-6 |

|---|---|

Molecular Formula |

C8H8N2OS |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-amino-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) |

InChI Key |

PLIKCUKJAAUGHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2h 1,4 Benzothiazin 3 4h One and Its Derivatives

Classical Synthetic Approaches to the 1,4-Benzothiazin-3(4H)-one Core

Traditional methods for building the benzothiazinone skeleton have long relied on cyclization and ring expansion reactions, which form the bedrock of synthetic strategies in this area.

The most prevalent classical strategy for synthesizing the 2H-benzo[b] nih.govcbijournal.comthiazin-3(4H)-one core involves the cyclocondensation of 2-aminothiophenols with various reagents that provide a two-carbon unit. nih.gov This approach is highly versatile, allowing for the introduction of different substituents onto the heterocyclic ring.

Key reactions include the condensation of 2-aminobenzenethiols with α-haloesters or α-haloacids. For instance, reacting 2-aminobenzenethiol with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid directly leads to the formation of 2H-benzo[b] nih.govcbijournal.comthiazin-3(4H)-one derivatives. nih.gov Similarly, reactions with β-keto esters or 1,3-dicarbonyl compounds, sometimes facilitated by microwave irradiation or biocatalysts like baker's yeast, have been successfully employed to produce various 4H-benzo-1,4-thiazines. nih.govcbijournal.com Another established method involves the cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates. nih.gov These cyclization strategies are fundamental and widely documented for their reliability in forming the core benzothiazine structure. rsc.orgnih.gov

Table 1: Examples of Classical Cyclization Reactions for 1,4-Benzothiazin-3(4H)-one Synthesis This table is interactive. You can sort and filter the data.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Aminothiophenol (B119425) | Ethyl 2-bromoalkanoates | Base | 2-Substituted-2H-benzo[b] nih.govcbijournal.comthiazin-3(4H)-one | nih.gov |

| 2-Aminothiophenol | 2-Chloroacetic acid | Base | 2H-benzo[b] nih.govcbijournal.comthiazin-3(4H)-one | nih.gov |

| 2-Aminothiophenol | β-Diketones | Basic Alumina, Microwave | Substituted 4H-1,4-Benzothiazines | cbijournal.com |

| 2,2'-Disulfanediyldianilines | 1,3-Dicarbonyl compounds | β-Cyclodextrin, Water | 2,3-Disubstituted benzo-1,4-thiazines | nih.gov |

| 2-Aminothiophenol | Acetylenic esters | Heteropoly acid | 1,4-Benzothiazine derivatives | cbijournal.com |

Ring Expansion Methodologies

Ring expansion reactions offer an alternative pathway to the 1,4-benzothiazine framework, typically starting from a five-membered benzothiazole (B30560) ring. A notable example is the oxidative ring expansion of substituted benzothiazoles. nih.gov In this method, treatment of benzothiazolylacetates with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) induces an expansion of the thiazole (B1198619) ring to form the six-membered N-alkylated-1,4-benzothiazine ring. cbijournal.com

Another documented ring expansion approach involves the base-induced transformation of 1,3-benzothiazolium cations with α-haloketones. rsc.org This reaction, performed under ultrasonication with a base like sodium hydroxide (B78521), efficiently converts the benzothiazolium salt into a 1,4-benzothiazine derivative. rsc.org A simple ring-expansion of certain 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones has also been shown to produce seven-membered 1,5-benzothiazepines, highlighting the chemical versatility of the benzothiazine core itself. rsc.org

Modern and Efficient Synthetic Strategies

To overcome some limitations of classical methods, such as harsh reaction conditions or limited substrate scope, modern synthetic strategies have been developed. These include multi-component reactions, advanced cycloadditions, and solid-phase techniques that offer improved efficiency and molecular diversity.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This strategy is prized for its atom economy and operational simplicity. Several MCRs have been developed for the synthesis of benzothiazine derivatives.

For example, a one-pot reaction combining an aliphatic or aromatic amine, an aldehyde, and thiosalicylic acid in toluene (B28343) can produce a diverse library of 2,3-disubstituted 1,3-benzothiazin-4-ones in good yields within a few hours. nih.gov Another innovative approach is a visible-light-mediated one-pot, three-component procedure for preparing 3-aryl-4H-benzo-1,4-thiazin-2-amines. nih.gov The development of MCRs using isocyanide-based sequences, such as the Passerini reaction followed by a series of transformations, has also enabled the synthesis of complex 4H-3,1-benzothiazines. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Benzothiazine Synthesis This table is interactive. You can sort and filter the data.

| Component 1 | Component 2 | Component 3 | Product Type | Reference(s) |

|---|---|---|---|---|

| Amine (e.g., 4-(2-aminoethyl)morpholine) | Aldehyde (e.g., p-tolualdehyde) | Thiosalicylic acid | 2,3-Disubstituted-1,3-benzothiazin-4-one | nih.gov |

| 2-Azidobenzaldehyde | Benzoic acid | Isocyanide | Polysubstituted 4H-3,1-benzothiazine (via sequence) | beilstein-journals.org |

| 2-Aminothiophenol | 1,3-Dicarbonyl compound | Hydrazine hydrate | 2,3-Disubstituted-1,4-benzothiazine | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., Huisgen Reaction, Click Chemistry)

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile (such as an alkene or alkyne). wikipedia.orgorganic-chemistry.orgnih.gov This reaction has been ingeniously applied to the functionalization of the benzothiazinone scaffold.

A key application involves "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. nih.govwikipedia.org In this context, a 1,3-benzothiazinone core can be functionalized with an azide (B81097) group (e.g., BTZ-N₃). nih.gov This benzothiazinone azide then serves as the 1,3-dipole, reacting efficiently with various terminal alkynes in the presence of a copper catalyst to yield 1,2,3-triazole-linked benzothiazinone derivatives. nih.gov This method provides a robust and modular approach to attach a wide array of molecular fragments to the benzothiazinone core with high regioselectivity for the 1,4-disubstituted triazole product. nih.govwikipedia.org

Table 3: Click Chemistry Functionalization of a Benzothiazinone Azide This table is interactive. You can sort and filter the data.

| Benzothiazinone Precursor | Alkyne Partner | Catalyst System | Product Feature | Reference(s) |

|---|---|---|---|---|

| Benzothiazinone azide | N,N-Dimethylpropargylamine | CuSO₄·5H₂O, Sodium ascorbate | Dimethylaminomethyl-triazole substituent | nih.gov |

| Benzothiazinone azide | Phenylpropyne | CuSO₄·5H₂O, Sodium ascorbate | Phenyl-triazole substituent | nih.gov |

| Benzothiazinone azide | Ethyl propiolate | CuSO₄·5H₂O, Sodium ascorbate | Ethyl carboxylate-triazole substituent | nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification and allowing for automation. In this technique, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing the resin.

A rapid and high-yielding solid-phase synthesis for 2-amino-4H-benzothiazines has been developed. nih.gov The method involves preparing a precursor aryl thiourea (B124793) on a solid support. In the final step, treatment with trifluoroacetic acid not only cleaves the molecule from the resin but also catalyzes the intramolecular conjugate addition reaction that forms the desired benzothiazine ring. nih.gov This approach streamlines the synthesis process, making it highly efficient for generating diverse benzothiazine derivatives. nih.govresearchgate.net

Phase Transfer Catalysis in Acylation and Alkylation

Phase Transfer Catalysis (PTC) stands out as an exceptionally effective and environmentally conscious technique for the N-alkylation and N-acylation of heterocyclic compounds, including the 1,4-benzothiazin-3(4H)-one system. acsgcipr.org This methodology facilitates the reaction between water-soluble nucleophiles (often as salts) and water-insoluble organic substrates by using a phase-transfer agent to transport the nucleophile into the organic phase. acsgcipr.orgprinceton.edu This circumvents the need for expensive, anhydrous, or polar aprotic solvents and often allows for the use of milder and more economical inorganic bases like sodium hydroxide or potassium carbonate. acsgcipr.org

The utility of PTC in modifying the 1,4-benzothiazin-3-one core, specifically at the nitrogen atom (N-4), has been demonstrated. researchgate.netresearchgate.net This position possesses an acidic proton due to the adjacent carbonyl group, making it amenable to deprotonation and subsequent reaction with electrophiles. phasetransfercatalysis.com In this process, a quaternary ammonium (B1175870) salt, such as Tetrabutylammonium Bromide (TBAB) or a tricaprylmethylammonium chloride salt (Aliquat 336®), acts as the catalyst. phasetransfercatalysis.comphasetransfer.com The catalyst exchanges its anion for the benzothiazinone anion formed by the base, shuttling it into the organic phase where it can react with an alkylating or acylating agent (e.g., an alkyl halide or acyl chloride). princeton.edu

Research has shown the successful synthesis of various N-4 substituted 1,4-benzothiazin-3-one derivatives using PTC. For instance, long-chain alkyl groups have been introduced at the N-4 position through alkylation reactions under PTC conditions, leading to novel benzothiazine structures. researchgate.net Similarly, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-one has been accomplished through alkylation of the amino group (at the N-4 position) using phase transfer catalysis. researchgate.net This approach is valued for its operational simplicity, high yields, and scalability. acsgcipr.orgphasetransfer.com

Table 1: Application of Phase Transfer Catalysis (PTC) in Benzothiazinone Modification

| Reaction Type | Substrate | Reagent | Catalyst Example | Base | Purpose |

| N-Alkylation | 2H-1,4-benzothiazin-3(4H)-one | Alkyl Halide (e.g., Octyl Bromide) | TBAB | K₂CO₃ / NaOH | Introduction of an alkyl group at the N-4 position. |

| N-Acylation | 2H-1,4-benzothiazin-3(4H)-one | Acyl Halide (e.g., Acetyl Chloride) | Aliquat 336® | K₂CO₃ / NaOH | Introduction of an acyl group at the N-4 position. |

| N-Alkylation | Nitrogen Heterocycles | Alkylating Agents | TBAB, Aliquat 336® | Inorganic Bases | General method for creating C-N bonds under mild conditions. phasetransfercatalysis.comphasetransfer.com |

Introduction of Amino Functionality and Positional Isomers

The placement of an amino group on the aromatic ring of the benzothiazinone structure is a critical step in the synthesis of the target compound and its isomers. The specific position of this group significantly influences the molecule's chemical and biological properties. Synthetic strategies can be broadly categorized into three main approaches: regioselective synthesis from pre-functionalized precursors, building the heterocycle around an already-aminated fragment, and post-synthetic modification of the intact benzothiazinone core.

Strategies for Regioselective Amination

Regioselective amination refers to the controlled introduction of an amino group at a specific, desired position on the benzene (B151609) ring. The most direct and reliable strategy to achieve this is to begin the synthesis with a precursor that already contains the key functional groups—or their masked equivalents—in the correct spatial arrangement. acgpubs.orgresearchgate.net

For the synthesis of 5-amino-2H-1,4-benzothiazin-3(4H)-one, this involves using a starting material like 2-mercapto-5-nitroaniline or 2-amino-6-nitrothiophenol. The nitro group serves as a precursor to the amine and its position on the starting aromatic ring dictates the final location of the amino group on the benzothiazinone product. The reaction of 2-aminothiophenols with α-cyano α-alkoxy carbonyl epoxides, for example, proceeds via a regioselective opening of the epoxide ring, first by the nucleophilic sulfur atom and then by the nitrogen atom, to form the thiazine (B8601807) ring. acgpubs.orgresearchgate.net The inherent positioning of substituents on the initial 2-aminothiophenol is preserved throughout the cyclization, thus ensuring the regiochemical integrity of the final product.

The choice of reactants and the reaction conditions can influence the regiochemical outcome. For instance, the reaction between monoalkyl hydrazines and β-aminoenones can yield pyrazoles with a high degree of regioselectivity, which is dependent on the steric and electronic nature of the substituents on the substrates. rsc.org Similarly, in benzothiazine synthesis, the inherent nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol guides the cyclization process, making the precursor's substitution pattern the primary determinant of isomer formation. acgpubs.org

Precursor Functionalization and Subsequent Heterocycle Formation

This widely used strategy involves the cyclocondensation of a functionalized 2-aminothiophenol with a synthon that provides the remaining two carbons of the thiazine ring. nih.govrsc.org This bottom-up approach is highly versatile for creating a diverse range of substituted benzothiazinones.

The synthesis of this compound would typically start from an appropriately substituted aniline (B41778). A common pathway involves the following conceptual steps:

Nitration: An o-substituted aniline is nitrated to place a nitro group at the desired position (e.g., para to the substituent, which will become the 5-position of the final product).

Introduction of Sulfur: The amino group is converted to a thiocyanate, which is then reduced to a thiol, yielding a substituted 2-aminothiophenol (e.g., 2-amino-4-nitrothiophenol to make the 7-amino isomer, or 2-amino-6-nitrothiophenol for the 5-amino isomer). google.com

Cyclization: The substituted 2-aminothiophenol is reacted with a C2-synthon like chloroacetyl chloride or an α-halo acid. The amino group reacts to form an amide, and the thiol group subsequently displaces the halide in an intramolecular nucleophilic substitution to close the six-membered thiazine ring.

Reduction: The nitro group on the benzothiazinone core is reduced to the target amino group using standard reducing agents such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite (B78146).

This precursor-based approach allows for the unambiguous synthesis of specific positional isomers, as demonstrated in the synthesis of various benzothiazine derivatives from aminothiols and bromopyruvates. nih.gov

Table 2: Precursor-Based Synthesis of Aminobenzothiazinone Isomers

| Precursor (Substituted 2-Aminothiophenol) | C2-Synthon | Intermediate Product | Final Product (after reduction) |

| 2-Amino-4-nitrothiophenol | Chloroacetyl chloride | 7-Nitro-2H-1,4-benzothiazin-3(4H)-one | 7-Amino-2H-1,4-benzothiazin-3(4H)-one |

| 2-Amino-5-nitrothiophenol | Chloroacetyl chloride | 6-Nitro-2H-1,4-benzothiazin-3(4H)-one | 6-Amino-2H-1,4-benzothiazin-3(4H)-one |

| 2-Amino-6-nitrothiophenol | Chloroacetyl chloride | 5-Nitro-2H-1,4-benzothiazin-3(4H)-one | This compound |

Post-Synthetic Modification of the Benzothiazinone Core

An alternative to building the molecule from functionalized precursors is to first synthesize the parent 2H-1,4-benzothiazin-3(4H)-one core and then introduce the amino group in a subsequent step. This approach is known as post-synthetic modification. The most established chemical route for this transformation is electrophilic aromatic nitration followed by reduction.

The process involves treating the pre-formed benzothiazinone ring with a strong nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The substituents already on the benzene ring—the sulfide (B99878) linkage and the amide group—will direct the incoming electrophile (the nitronium ion, NO₂⁺). The sulfide is an ortho-, para-director, while the amide group is also an ortho-, para-director. Their combined influence determines the position(s) of nitration.

Once the nitro-benzothiazinone intermediate is synthesized and isolated, the nitro group is converted to an amine. This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using various reagents, such as:

Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C).

Sodium dithionite (Na₂S₂O₄).

This strategy is particularly useful if the parent benzothiazinone is more readily available than the specifically substituted precursors. Patent literature describes the use of pre-existing nitro-benzothiazinone derivatives as starting materials for further reactions, indicating that the synthesis of such nitrated intermediates is a feasible and practiced method. google.com

Chemical Reactivity and Transformations of 5 Amino 2h 1,4 Benzothiazin 3 4h One

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 5-Amino-2H-1,4-benzothiazin-3(4H)-one is susceptible to electrophilic substitution. The regiochemical outcome of such reactions is primarily dictated by the powerful activating and ortho-, para-directing effect of the C5-amino group. The heterocyclic part of the molecule, containing an amide and a thioether, also influences the electron density of the benzene (B151609) ring.

The amino group strongly activates the positions ortho (C6) and para (C8) to it. However, since the C8 position is already part of the fused thiazine (B8601807) ring, electrophilic attack is anticipated to occur predominantly at the C6 and, to a lesser extent, the C4a positions. Typical electrophilic substitution reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely yield 5-amino-6-nitro-2H-1,4-benzothiazin-3(4H)-one under controlled conditions. It is crucial to use moderate reaction conditions to prevent oxidation of the thioether and to manage the high reactivity imparted by the amino group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Amino-6-nitro-2H-1,4-benzothiazin-3(4H)-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-amino-2H-1,4-benzothiazin-3(4H)-one |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonic acid |

Nucleophilic Substitutions and Condensation Reactions

The 2H-1,4-benzothiazin-3(4H)-one core contains two primary sites for nucleophilic reactions: the lactam nitrogen (N4) and the carbonyl carbon (C3). The nitrogen at the N4 position, being part of an amide, is generally not strongly nucleophilic but can be deprotonated by a strong base to form an anion, which can then participate in nucleophilic substitution reactions.

Alkylation and acylation at the N4 position are common transformations for the 1,4-benzothiazin-3-one scaffold. researchgate.net For example, treatment with an alkyl halide (e.g., methyl iodide) or an acyl chloride (e.g., acetyl chloride) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) would lead to the corresponding N-substituted derivatives. researchgate.netmdpi.com

The carbonyl group at C3 can undergo condensation reactions with strong nucleophiles, although its reactivity is typical of an amide carbonyl, which is less electrophilic than a ketone or aldehyde. Reactions with powerful reducing agents are discussed in section 3.4.

Table 2: Representative Nucleophilic Substitution Reactions at N4

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Iodomethane | NaH | 5-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one |

| N-Acylation | Acetyl Chloride | K₂CO₃ | 4-Acetyl-5-amino-2H-1,4-benzothiazin-3(4H)-one |

| N-Alkylation | Benzyl Bromide | K₂CO₃ | 5-Amino-4-benzyl-2H-1,4-benzothiazin-3(4H)-one |

Chemical Modifications at the Amino Position

The primary aromatic amino group at the C5 position is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Acylation: The amino group can be readily acylated to form amides using acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-5-yl)acetamide. This reaction is often used as a protective strategy or to introduce new functionalities. Research on related 6-amino-1,4-benzothiazinones has demonstrated the feasibility of such acylations. researchgate.net

Sulfonamide Formation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) leads to the formation of the corresponding sulfonamides. This is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. nih.govmdpi.com

Schiff Base Formation: The primary amino group can undergo condensation with various aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.govnih.gov This reaction is typically acid-catalyzed and involves the removal of water. For example, reacting this compound with benzaldehyde (B42025) would produce 5-(benzylideneamino)-2H-1,4-benzothiazin-3(4H)-one.

Diazotization: The 5-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be subsequently converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.

Table 3: Examples of Reactions at the C5-Amino Group

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acetic Anhydride | Pyridine | N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-5-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-5-yl)-4-methylbenzenesulfonamide |

| Schiff Base Formation | Benzaldehyde | Acid catalyst, heat | 5-(Benzylideneamino)-2H-1,4-benzothiazin-3(4H)-one |

| Diazotization (followed by Sandmeyer) | 1. NaNO₂, HCl, 0-5 °C2. CuCl | - | 5-Chloro-2H-1,4-benzothiazin-3(4H)-one |

Oxidative and Reductive Transformations of the Heterocyclic System

The heterocyclic thiazine ring possesses two key sites for redox reactions: the sulfur atom and the lactam carbonyl group.

Oxidation: The thioether sulfur atom at position 1 is susceptible to oxidation. Treatment with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would yield the corresponding sulfoxide, this compound 1-oxide. The use of a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone, this compound 1,1-dioxide. nih.govorganic-chemistry.org These oxidized derivatives are themselves important synthetic targets.

Reduction: The lactam (cyclic amide) functionality can be reduced under strong reducing conditions. While sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce amides, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group at C3. libretexts.orgchemistrysteps.com This reaction would typically convert the lactam to a cyclic amine, yielding 5-amino-3,4-dihydro-2H-1,4-benzothiazine. This transformation fundamentally alters the heterocyclic core, opening avenues to a different class of derivatives.

Table 4: Oxidative and Reductive Transformations

| Transformation | Reagent | Expected Product |

| Oxidation (partial) | m-CPBA (1 equiv.) | This compound 1-oxide |

| Oxidation (full) | m-CPBA (>2 equiv.) or KMnO₄ | This compound 1,1-dioxide |

| Reduction | LiAlH₄ | 5-Amino-3,4-dihydro-2H-1,4-benzothiazine |

Derivatives and Analogues of 5 Amino 2h 1,4 Benzothiazin 3 4h One: Design and Structure Activity Relationship Sar

Design Principles for Novel Benzothiazinone Analogues

The rational design of novel benzothiazinone analogues is a multi-faceted approach aimed at discovering compounds with improved potency and drug-like characteristics. A primary strategy involves identifying the core structural features essential for biological activity through computational methods like pharmacophore mapping. thaiscience.info This approach helps to understand the spatial arrangement of chemical functionalities, such as hydrogen bond donors, acceptors, hydrophobic sites, and aromatic rings, that are crucial for interaction with biological targets. thaiscience.infonih.gov

Another key principle is the modification of the lead compound's scaffold to explore new chemical space and improve its activity profile. This can involve introducing a variety of substituents at different positions on the benzothiazinone ring system to modulate properties like lipophilicity, polarity, and basicity. nih.gov For instance, the synthesis of derivatives with diverse side chains, including both lipophilic and polar groups, allows for a systematic assessment of their influence on biological activity. nih.gov

Furthermore, the principle of pharmacophoric hybridization is employed, where the benzothiazinone core is combined with other known active heterocyclic systems. nih.gov This strategy aims to create hybrid molecules that integrate the beneficial features of multiple pharmacophores to achieve enhanced or novel biological effects. The synthesis of these new analogues often relies on versatile and efficient synthetic pathways that allow for the introduction of a wide variety of substituents in the final steps, facilitating the creation of a diverse chemical library for screening. nih.govresearchgate.net

Systematic Structural Modifications at the Amino Group and Other Positions

Systematic modifications of the 1,4-benzothiazin-3-one scaffold have been extensively explored to establish clear structure-activity relationships. These modifications target various positions, including the nitrogen atom at position 4 (N-4), the aromatic ring (positions 5, 6, 7, and 8), and the methylene (B1212753) group at position 2 (C-2).

Modifications at N-4: The nitrogen atom of the thiazinone ring is a common site for substitution. Researchers have introduced a variety of alkyl and aryl groups at this position. For example, a series of 1,4-benzothiazine-3-one derivatives with different alkyl and aryl substitutions at N-4 were synthesized to evaluate their anticonvulsant potential. nih.gov One such derivative, 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, showed promising activity in chemically-induced seizure models. nih.gov

Modifications at the Amino Group and Benzene (B151609) Ring: The amino group, particularly when located at position 6, has been a focus for derivatization. Acylation and alkylation of the amino group have been performed to produce new compounds. researchgate.net For instance, 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones were prepared via acylation and alkylation reactions under phase-transfer catalysis conditions. researchgate.net

Substitutions on the benzene ring, especially at position 6, have been shown to be critical for certain biological activities. In the context of anti-tubercular agents, the presence of an electron-withdrawing group like a nitro (NO₂) or trifluoromethyl (CF₃) group at this position is often important. nih.govresearchgate.net However, for N-alkyl substituted benzothiazinones, the specific nature of the group at position 6 (nitro vs. trifluoromethyl) did not significantly affect potency. nih.gov More recent studies have explored the impact of other electron-withdrawing groups at C-6 to modulate metabolic stability. nih.gov

Modifications at C-2: The C-2 position of the thiazinone ring has also been a target for introducing diversity. Derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the C-2 position have been synthesized and evaluated for various pharmacological activities. nih.gov

The following table summarizes key structural modifications and their reported outcomes.

| Position Modified | Type of Modification | Example Substituents | General Outcome/Observation | Source(s) |

| N-4 | Alkylation, Arylation | Alkyl chains, Benzyl groups (e.g., 4-bromo-benzyl) | Influences anticonvulsant activity. | nih.gov |

| C-6 | Substitution | Nitro (NO₂), Trifluoromethyl (CF₃), Carboxylates | Crucial for antimycobacterial activity; modulates metabolic properties. | nih.govnih.gov |

| C-6 Amino Group | Acylation, Alkylation | Alkylacyl groups | A strategy to generate new derivatives with potential antibacterial activity. | researchgate.net |

| C-2 | Side-chain addition | (4-phenyl-1-piperazinyl)alkyl moieties | Can confer calmodulin antagonistic and antihypertensive effects. | nih.gov |

Heterocyclic Ring Alterations and Fused Systems (e.g., Triazole, Thiadiazole, Isoxazoline)

To further expand the chemical diversity and biological activity of benzothiazinones, researchers have pursued strategies involving the alteration of the core heterocyclic system or the fusion of additional rings.

Heterocyclic Ring Alterations: One approach involves the replacement of the sulfur atom in the thiazinone ring with other heteroatoms. This leads to the formation of structurally analogous compounds such as 1,4-benzoxazin-3-ones (oxygen instead of sulfur) and quinazolinones (nitrogen instead of sulfur). nih.govresearchgate.net These alterations allow for a direct comparison of how the heteroatom influences the compound's biological and physicochemical properties. bohrium.com

Fused Systems: Another powerful strategy is the construction of fused heterocyclic systems, where rings like triazoles, thiadiazoles, or isoxazolines are appended to the benzothiazinone core.

Triazoles and Thiadiazoles: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore in medicinal chemistry. nih.gov Benzothiazinone derivatives have been linked to 1,2,4-triazoles to create hybrid molecules. researchgate.net Similarly, 1,3,4-thiadiazole (B1197879) rings have been incorporated. For example, a series of compounds featuring a 5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl moiety at the C-6 position of the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one core were synthesized and evaluated as potential acetylcholinesterase inhibitors. mdpi.com The fusion of triazolo-thiadiazole systems has also been explored as a strategy for developing agents with a wide spectrum of biological activities. nih.gov

Isoxazolines and Isoxazolidines: Isoxazoline and isoxazolidine (B1194047) rings can be synthesized and tethered to heterocyclic scaffolds via 1,3-dipolar cycloaddition reactions. repec.orgmdpi.com While direct fusion to the 5-amino-2H-1,4-benzothiazin-3(4H)-one core is not explicitly detailed in the provided results, the synthesis of fused isoxazoline/isoquinolinone hybrids demonstrates the feasibility of creating such complex fused systems. mdpi.comnih.gov The synthesis of isoxazoles generally involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com

These molecular hybridization strategies aim to combine the therapeutic advantages of different heterocyclic nuclei into a single molecule, potentially leading to compounds with enhanced efficacy or novel mechanisms of action.

Structure-Activity Relationship (SAR) Analysis and Insights

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds by identifying the chemical features that govern their biological efficacy. For benzothiazinone derivatives, SAR studies have provided significant insights into the role of substituents, their 3D arrangement, and the nature of the heterocyclic core itself.

The biological activity of benzothiazinone analogues is highly sensitive to the electronic and steric (size and shape) properties of their substituents.

Electronic Effects: The electronic nature of substituents on the benzene ring plays a critical role. For anti-tubercular benzothiazinones, the presence of a strong electron-withdrawing group at position 6 or 8 is often considered essential for potent activity. nih.govnih.gov This is exemplified by the nitro (NO₂) and trifluoromethyl (CF₃) groups found in many active compounds. nih.gov The introduction of other electron-withdrawing groups, such as carboxylates, at the C-6 position has been studied to modulate the compound's propensity for certain metabolic transformations. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to analyze reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which correlate the electronic properties of derivatives with their observed biological activity. nih.gov

Steric and Lipophilic Effects: The size, shape, and lipophilicity (hydrophobicity) of substituents are also key determinants of potency. In a study of N-alkyl and heterocycle substituted 1,3-benzothiazin-4-ones, it was found that an extended or branched alkyl chain could enhance anti-mycobacterial potency. nih.gov The results strongly suggested that the volume and lipophilicity of the substituents were important factors for maintaining high activity. nih.gov For example, compound 8o , featuring a bulky and lipophilic azaspirodithiolane group, was 20-fold more potent than the parent compound BTZ043. nih.gov This highlights that optimizing the steric bulk and lipophilicity of side chains is a valid strategy for improving efficacy.

The table below summarizes key SAR findings related to substituent properties.

| Substituent/Position | Property | Effect on Biological Efficacy | Source(s) |

| Group at C-6/C-8 | Strong Electron-Withdrawing (e.g., NO₂, CF₃) | Generally enhances anti-tubercular activity. | nih.govnih.gov |

| N-Alkyl Chain | Extended or Branched (Increased Bulk/Lipophilicity) | Can enhance anti-mycobacterial potency. | nih.gov |

| Heterocyclic Substituent | Azaspirodithiolane group (High Volume/Lipophilicity) | Led to a 20-fold increase in potency against M. tuberculosis. | nih.gov |

| Benzyl Group at N-4 | 4-bromo substitution (Electronic/Steric change) | Demonstrated promising anticonvulsant activity. | nih.gov |

The three-dimensional structure (conformation) of a molecule and the spatial arrangement of its key functional groups (pharmacophore) are fundamental to its interaction with a biological target. For benzothiazinone derivatives, these aspects have been investigated using computational modeling and X-ray crystallography.

Pharmacophore mapping studies have been employed to identify the essential features required for biological response. nih.gov For a series of benzothiazinone derivatives, a pharmacophore model might include specific locations for hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.govresearchgate.net Such models serve as a blueprint for designing new molecules with a higher probability of being active. thaiscience.info

3D-QSAR (Quantitative Structure-Activity Relationship) models further refine this understanding by correlating the 3D properties of molecules with their biological activity. nih.govresearchgate.net Contour maps generated from these models can guide the design of new analogues by indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. nih.gov

Crystallographic studies have revealed that the benzothiazinone scaffold can be virtually planar, while in other cases, it can show significant deviations from planarity. nih.gov The piperazine (B1678402) ring, a common substituent, typically adopts a low-energy chair conformation. nih.gov These conformational details are critical as they dictate how the molecule fits into a target's binding pocket and can influence protein-ligand interactions. nih.gov The precise orientation of key groups, such as the nitro group in anti-tubercular BTZs, within the binding site is essential for their mechanism of action. nih.gov

Comparing the biological activity of 1,4-benzothiazinones with that of their structural analogues provides valuable SAR insights. Key comparisons have been made with 1,4-benzoxazines (where the sulfur atom is replaced by an oxygen) and 1,2,3,4-tetrahydroquinolines.

In a study evaluating the induction of apoptosis, several derivatives with different skeletons were synthesized and tested. The results indicated that:

Transforming the 1,4-benzothiazine skeleton into a 1,2,3,4-tetrahydroquinoline did not result in a significant change in apoptotic activity. nih.gov

Transformation into a 1,4-benzoxazine skeleton led to a decrease in activity. nih.gov

This suggests that for this specific biological activity, the presence of the sulfur atom is more favorable than oxygen, while replacing the S-C(O) moiety with a CH₂-CH₂ group is well-tolerated.

In a different context, comparing the enzymatic inactivation properties of 3,1-benzothiazin-4-ones and 3,1-benzoxazin-4-ones against the enzyme chymotrypsin (B1334515) revealed that the benzoxazinones were highly active inactivators, whereas the analogous benzothiazinones showed very little inhibitory activity. bohrium.com This difference was attributed to the greater intrinsic stability and resonance stabilization of the benzothiazinone ring compared to the benzoxazinone (B8607429) ring, which makes the latter more reactive. bohrium.com These findings underscore that even a single atom change in the core scaffold (S vs. O) can dramatically alter the chemical reactivity and biological profile of the molecule.

Biological Activities and Molecular Mechanisms of Action for 5 Amino 2h 1,4 Benzothiazin 3 4h One Derivatives

Enzyme Inhibition Studies

Derivatives of the 5-Amino-2H-1,4-benzothiazin-3(4H)-one nucleus have been systematically evaluated for their inhibitory effects against several classes of enzymes. These studies provide crucial insights into their potential therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the management of Alzheimer's disease, aimed at increasing acetylcholine (B1216132) levels in the brain. googleapis.com Several series of benzothiazine and benzothiazolone derivatives have been synthesized and assessed for this purpose.

A study focused on a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] google.comresearchgate.netthiazin-3(4H)-one compounds revealed potent and selective inhibition against AChE. google.com Two derivatives, in particular, 3i and 3j , demonstrated significant inhibitory activity with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (B133215) (IC₅₀ = 0.021 µM). google.com Interestingly, these compounds showed no inhibitory effect on BChE, highlighting their selectivity for AChE. google.com

Conversely, another investigation into thirteen benzothiazolone derivatives found that most compounds exhibited greater inhibitory activity against BChE than AChE. google.com The most potent BChE inhibitor from this series, compound M13 , had an IC₅₀ value of 1.21 μM. google.com Kinetic studies identified it as a reversible, noncompetitive inhibitor. google.com

Further research on a series of nineteen benzothiazin-4-ones also showed promising AChE inhibitory activity. The most effective compound, 5Bd , displayed an IC₅₀ of 8.48 μM when evaluated in rat cerebral cortex. googleapis.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3i | AChE | 0.027 | google.com |

| Compound 3j | AChE | 0.025 | google.com |

| Donepezil (Reference) | AChE | 0.021 | google.com |

| Compound M13 | BChE | 1.21 | google.com |

| Compound 5Bd | AChE | 8.48 | googleapis.com |

Tyrosine Kinase Inhibition

Protein tyrosine kinases are crucial enzymes that regulate cellular proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a key target for inhibitor development. Research has indicated that the core structure of (2H)1,4-Benzothiazin-3(4H)-one is a potent inhibitor of tyrosine kinase. google.com This suggests that derivatives from this family hold promise as anti-proliferative agents. While specific studies on 5-amino derivatives are limited in the available literature, the activity of the parent compound establishes a strong rationale for further investigation into this area.

Glycosidase and Amylase Inhibition (Antidiabetic Potential)

Inhibitors of α-glucosidase and α-amylase are therapeutic agents for type 2 diabetes mellitus, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. google.com Derivatives of the benzothiazine scaffold have shown significant potential in this regard.

A series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] google.comthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. Several compounds emerged as potent inhibitors, with IC₅₀ values superior to the standard drug, acarbose (B1664774) (IC₅₀ = 58.8 μM). Notably, compounds 12a (IC₅₀ = 18.25 μM) and 12d (IC₅₀ = 20.76 μM) were approximately three times more effective than acarbose. Another study on a related benzothiazine derivative, FA2 , also demonstrated significant inhibitory effects against both α-glucosidase and α-amylase.

Similarly, fluorinated benzenesulfonic ester derivatives have been assessed, with compound 2f showing the highest inhibitory activity against α-amylase (IC₅₀ = 3.1 µM). google.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 12a | α-Glucosidase | 18.25 | |

| Compound 12d | α-Glucosidase | 20.76 | |

| Compound 11c | α-Glucosidase | 30.65 | |

| Compound 12g | α-Glucosidase | 24.24 | |

| Compound 2f | α-Amylase | 3.1 | google.com |

| Acarbose (Reference) | α-Glucosidase | 58.8 |

Angiotensin I-Converting Enzyme (ACE) Inhibition

ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. While direct studies on 1,4-benzothiazin-3-one derivatives as ACE inhibitors are not extensively documented, research on the closely related 1,5-benzothiazepine (B1259763) scaffold has shown significant promise. In a study of chiral 1,5-benzothiazepines, compound 2c was identified as a highly potent in vitro ACE inhibitor with an IC₅₀ of 2.95 nM. The corresponding ester, 14c , also demonstrated significant in vivo activity. These findings suggest that the broader benzothiazine/benzothiazepine family of compounds represents a viable starting point for the design of novel ACE inhibitors.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 2c (1,5-benzothiazepine) | ACE | 2.95 |

Phosphodiesterase and Matrix Metalloproteinase Inhibition

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of PDE, particularly the PDE4 isoform, have anti-inflammatory effects useful in treating conditions like asthma and COPD. While direct data on 5-Amino-2H-1,4-benzothiazin-3-one derivatives is scarce, a study on the analogous 2,1,3-benzothiadiazine derivatives found that compounds with a 3,5-di-tert-butyl-4-hydroxybenzyl moiety at the N1 position were active and selective PDE4 inhibitors at the micromolar level. For instance, compound 13 from this series was highlighted as significant. Another report noted the antiallergic effects of VUF-K-8788 , a 2,3-dihydro-4H-1,4-benzothiazin-3-one derivative, which is consistent with potential PDE4 inhibition. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their overactivity is implicated in cancer metastasis and arthritis. A recent study detailed the design of 1,4-benzothiazine-based bisamide derivatives as a new class of antibacterial agents that also target bacterial peptide deformylase (PDF) and, by extension, show potential for MMP inhibition. Molecular modeling and bioactivity assessment identified two derivatives, including 8bE , as having promising activity.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia. Inhibiting this enzyme can help prevent diabetic complications such as neuropathy, nephropathy, and retinopathy. A series of benzothiazine derivatives were specifically designed as aldose reductase inhibitors. Within this series, compounds with a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid head group were found to be potent and selective inhibitors. The most active compound, 8a , which features a phenolic 4-hydroxyl at the N2-styryl side chain, demonstrated an IC₅₀ value of 0.094 μM. Many of these compounds also exhibited potent antioxidant activity, making them multifunctional drug candidates.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8a | Aldose Reductase | 0.094 |

Antimicrobial Activities

The 1,4-benzothiazine nucleus is a versatile pharmacophore that has been successfully exploited for the development of various antimicrobial agents. Derivatives have shown efficacy against a broad range of pathogens, including bacteria, fungi, mycobacteria, and viruses.

Derivatives of 1,4-benzothiazin-3-one have been evaluated against numerous bacterial strains, often showing a more pronounced effect on Gram-positive bacteria. ntu.ac.ukresearchgate.net In one study, a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized, with several compounds exhibiting noteworthy antimicrobial activity. nih.gov The key chemical intermediates, specifically chloro-substituted-2-amino-5-fluorobenzenethiol derivatives, displayed remarkable antibacterial effects against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. nih.gov

Further research into novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3-one derivatives revealed specific compounds with potent activity against challenging Gram-negative pathogens. nih.gov For instance, one synthesized derivative showed excellent antibacterial activity against Pseudomonas aeruginosa (ATCC 27853) and a clinical ESBL (Extended-Spectrum Beta-Lactamase) strain of Acinetobacter, both with an MIC of 31.2 µg/mL. nih.gov In contrast, other studies on different series of 1,2-benzothiazines found that while they inhibited the growth of Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, they showed no significant activity against Gram-negative bacteria such as Proteus vulgaris and Salmonella typhimurium. ntu.ac.ukresearchgate.net This suggests that the spectrum of activity is highly dependent on the specific substitutions on the benzothiazine core.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Chloro-substituted-2-amino-5-fluorobenzenethiol | Gram-positive panel | 2 - 8 µg/mL | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3-one (Compound 8a) | Pseudomonas aeruginosa ATCC 27853 | 31.2 µg/mL | nih.gov |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3-one (Compound 8a) | Acinetobacter ESBL | 31.2 µg/mL | nih.gov |

The antifungal potential of 1,4-benzothiazine derivatives has been primarily investigated against pathogenic yeasts, particularly Candida species. Research has shown that 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues possess activity against selected fungi, with MIC values reported between 2 and 8 µg/mL. nih.gov

A notable example is the azole derivative 7-[1-[(4-chlorobenzyl)oxy]-2-(1H-1-imidazolyl)ethyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (FS5), which was evaluated for its efficacy against systemic candidiasis. nih.gov While compound FS5 showed poor direct antifungal activity against C. albicans in vitro compared to fluconazole, it demonstrated a significant therapeutic effect in a murine model of the infection. nih.gov This discrepancy suggests that the compound works in vivo not only as a direct antifungal but also as a promoter of the host's innate immune response, enhancing the antifungal mechanisms of professional phagocytes. nih.gov Other research has focused on synthesizing Mannich bases from the 1,4-benzothiazine scaffold. One such derivative, ([4-({[4-(N-(5-methyl-3-isoxazolyl) aminosulfonyl) phenyl] amino} methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl] acetic acid), demonstrated the highest antifungal activity against Candida albicans among the tested compounds. researchgate.net

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Fungi panel | 2 - 8 µg/mL | nih.gov |

| Forazoline A | Candida albicans K1 | 16 µg/mL | osti.gov |

| Mannich bases of 1,4-thiazines | Candida albicans | Active (docking scores -8.9 to -12.0 kcal/mol) | researchgate.net |

One of the most significant applications of the benzothiazinone (BTZ) scaffold is in the development of potent antitubercular agents. researchgate.netnih.gov These compounds function by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govnih.govresearchgate.net The lead compounds in this class, BTZ043 and PBTZ169, have shown powerful antitubercular activity, although their development has been hampered by poor physicochemical properties like low aqueous solubility. researchgate.netnih.gov

To address these limitations, extensive research has focused on synthesizing new analogues with modified side chains to improve their pharmacokinetic profiles. researchgate.netnih.gov These efforts have led to the creation of derivatives with outstanding potency. Several optimized compounds exhibited MIC values against Mycobacterium tuberculosis (Mtb) H37Rv strain in the single-digit nanomolar range, with some even below 0.01 µM. nih.govnih.gov For example, compound 3o, a piperidine-substituted BTZ, maintained high in vitro activity with an MIC of 8 nM while showing improved metabolic stability. nih.gov Another representative compound, known as compound 37, not only showed potent activity but also displayed improved solubility and bioavailability, demonstrating Mtb-killing ability in an acute mouse infection model. researchgate.netresearchgate.net

| Compound Class/Example | Target | Activity (MIC) | Reference |

| Optimized Benzothiazinones | M. tuberculosis | < 0.01 µM | nih.gov |

| Compound 3o | M. tuberculosis | 8 nM | nih.gov |

| Compound 37 | M. tuberculosis | Single-digit nanomolar range | researchgate.netresearchgate.net |

The benzothiazine scaffold has also served as a template for the discovery of novel antiviral agents. Research has identified derivatives with activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov A compound derived from a pyrimido[1,2-c] researchgate.netnih.govbenzothiazin-6-imine scaffold, PD 404182, led to the identification of a new anti-HIV agent class: 3,4-dihydro-2H-benzo nih.govresearchgate.netisothiazolo[2,3-a]pyrimidines. nih.gov Studies showed that these derivatives exert their anti-HIV effects at an early stage of the viral infection cycle. nih.gov Further modification, such as the introduction of a hydrophobic 8-aryl substituent on the benzene (B151609) ring, resulted in analogues with a six-fold improvement in anti-HIV activity. nih.gov While research into other related heterocyclic structures like benzothiazoles has pointed towards mechanisms such as the inhibition of HIV reverse transcriptase, the precise target for the benzothiazine-derived pyrimidines continues to be investigated. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

Beyond antimicrobial applications, derivatives based on the benzothiazine framework have been explored for their potential in treating disorders of the central nervous system, including neurodegenerative diseases.

Alzheimer's Disease: A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.gov A series of benzothiazin-4-one derivatives were synthesized and evaluated for their ability to inhibit AChE. nih.gov The in vitro tests, conducted on rat cerebral cortex and hippocampus, showed that the compounds were generally more effective in the cortex. nih.gov The most promising of these, compound 5Bd, exhibited significant AChE inhibition with an IC₅₀ value of 8.48 μM in the cortex. nih.gov This finding suggests that the benzothiazinone scaffold is a viable starting point for developing new AChE inhibitors for potential Alzheimer's therapy. nih.gov

Parkinson's Disease: For Parkinson's disease, a major therapeutic target is the enzyme monoamine oxidase B (MAO-B). While not direct derivatives of this compound, a series of related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed as multifunctional agents for Parkinson's. nih.gov A representative compound from this series, 3h, was a potent and selective MAO-B inhibitor with an IC₅₀ of 0.062 µM. nih.gov It also displayed antioxidant and neuroprotective effects, highlighting the potential of the broader benzothiazole/benzothiazine family in targeting neurodegenerative pathways relevant to Parkinson's disease. nih.gov

Amyotrophic Lateral Sclerosis (ALS): Currently, there is a lack of significant published research directly linking this compound derivatives to therapeutic targets or models of Amyotrophic Lateral Sclerosis (ALS). While research into ALS biomarkers has identified certain peptides, there is no established connection to this class of heterocyclic compounds in the available scientific literature. nih.gov

| Disease Relevance | Compound Class | Target | Activity | Reference |

| Alzheimer's Disease | Benzothiazin-4-one (Compound 5Bd) | Acetylcholinesterase (AChE) | IC₅₀ = 8.48 µM (cortex) | nih.gov |

| Parkinson's Disease | Benzothiazole derivative (Compound 3h) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.062 µM | nih.gov |

Protection Against Excitotoxic Insult (e.g., Glutamate- and 6-Hydroxydopamine-Induced Cytotoxicity)

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). nih.gov This process is implicated in various neurodegenerative diseases. Derivatives of the 1,4-benzothiazine class have been identified as having neuroprotective capabilities. nih.govresearchgate.net

Glutamate-induced cytotoxicity, often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including oxidative stress and apoptosis. nih.govnih.gov Another potent neurotoxin, 6-hydroxydopamine (6-OHDA), is used experimentally to induce a model of Parkinson's disease by selectively destroying dopaminergic neurons through the generation of reactive oxygen species. The neuroprotective effects of this compound derivatives are hypothesized to be linked to their ability to modulate several of the pathways involved in these cytotoxic processes, including the inhibition of neuronal ion channels and antagonism of receptors involved in excitotoxicity. nih.govresearchgate.net

Antihypertensive and Calcium Channel Modulatory Effects

Certain derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated significant antihypertensive properties. nih.govacs.org This activity is closely linked to their ability to modulate calcium channels, which are crucial in regulating vascular smooth muscle contraction and heart rate. drugbank.comfrontiersin.orgyoutube.com

Research into new 2H-1,4-benzothiazin-3(4H)-one derivatives featuring (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position revealed potent antihypertensive effects in spontaneously hypertensive rats. nih.govjst.go.jp While these specific compounds were generally found to be relatively weak calcium channel blockers, their vasorelaxant and antihypertensive activities suggest a complex mechanism of action that may also involve other pathways. nih.govjst.go.jpnih.gov For instance, some 1,4-benzothiazine derivatives have been shown to act as openers for large-conductance calcium-activated potassium channels (BK channels), which also contributes to vasodilation. nih.gov

| Compound | Observed Effect | Mechanism Insight | Reference |

|---|---|---|---|

| 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-2H-1,4-benzothiazin-3(4H)-one (Compound 45) | Potent antihypertensive effect | Weak calcium channel blocker, potent calmodulin antagonist | nih.gov, jst.go.jp |

| 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-5-chloro-2H-1,4-benzothiazin-3(4H)-one (Compound 74) | Potent antihypertensive effect | Weak calcium channel blocker, potent calmodulin antagonist | nih.gov, jst.go.jp |

| 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-7-chloro-2H-1,4-benzothiazin-3(4H)-one (Compound 75) | Potent antihypertensive effect | Weak calcium channel blocker, potent calmodulin antagonist | nih.gov, jst.go.jp |

Calmodulin Antagonistic Activity

Calmodulin is a ubiquitous, calcium-binding messenger protein that plays a critical role in transducing calcium signals to a wide range of cellular processes. nih.gov Antagonism of calmodulin can influence various enzyme activities and cellular functions.

Interestingly, while the direct calcium channel blocking activity of some 2H-1,4-benzothiazin-3(4H)-one derivatives was found to be weak, many of these same compounds exhibited moderate to potent calmodulin antagonistic activity. nih.govjst.go.jp This suggests that their pharmacological effects, including the observed antihypertensive properties, might be significantly mediated through the inhibition of calmodulin-dependent pathways rather than solely through direct calcium channel blockade. nih.gov Structurally related compounds, such as 1,5-benzothiazepines, have also been identified as novel calmodulin antagonists, demonstrating that the broader benzothiazine/thiazepine scaffold is amenable to this type of interaction. nih.gov This activity is confirmed by radioligand binding experiments showing that the compounds bind to the Ca2+-calmodulin complex. nih.gov

Dopamine (B1211576) D4 Receptor Modulation

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the brain, and it is a target for antipsychotic drugs. nih.govmdpi.com Modulation of this receptor can influence various neurological functions. The structural features of some pharmacologically active 1,4-benzothiazine derivatives, particularly those incorporating a 1,4-disubstituted piperazine (B1678402) moiety, are common in ligands with high selectivity for the dopamine D4 receptor. nih.govnih.gov

Neuronal Voltage-Dependent Na+ and Ca2+- Channel Inhibition

Voltage-gated sodium (Na+) and calcium (Ca2+) channels are fundamental to neuronal excitability and neurotransmitter release. nih.govnih.gov Inhibition of these channels can reduce neuronal hyperexcitability and offer neuroprotection.

Certain channel blockers achieve their effect by binding preferentially to inactivated states of the channel, a mechanism that has been observed for some inhibitors of voltage-gated sodium channels. nih.govnih.gov This voltage-dependent inhibition means the blocking effect becomes more pronounced as neurons are depolarized. nih.gov For sodium channels, this can manifest as a shift in the steady-state inactivation curve and a slowing of the recovery from inactivation. nih.gov The neuroprotective effects attributed to 1,4-benzothiazine derivatives are consistent with the potential inhibition of both Na+ and Ca2+ channels, which would limit the damaging ion influx associated with excitotoxic insults. nih.gov The inhibition of presynaptic calcium channels, in particular, can directly reduce the release of glutamate, the primary excitotoxic neurotransmitter. nih.gov

N-methyl-D-aspartate Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a specific type of ionotropic glutamate receptor that is central to synaptic plasticity, learning, and memory. nih.gov However, its over-activation is a key driver of excitotoxic neuronal death. nih.gov Therefore, NMDA receptor antagonists are investigated for their neuroprotective potential.

The neuroprotective profile of 1,4-benzothiazine derivatives suggests a possible interaction with the NMDA receptor. nih.govresearchgate.net By antagonizing this receptor, these compounds could prevent the excessive Ca2+ influx that initiates the excitotoxic cascade. This mechanism would directly contribute to the observed protection against glutamate-induced cytotoxicity.

Anti-Inflammatory and Analgesic Properties

Derivatives of the 1,4-benzothiazine scaffold have been reported to possess both anti-inflammatory and analgesic activities. researchgate.netnih.govnih.govresearchgate.net This dual activity makes them attractive candidates for the development of new pain and inflammation therapies.

Pharmacological studies have confirmed these properties using standard models, such as the carrageenan-induced paw edema assay in rats to measure anti-inflammatory effects. nih.gov Some 1,3-thiazine derivatives, which are structurally related, have shown remarkable anti-inflammatory activity and were found to be safe for the gastric mucosa, a significant advantage over many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The analgesic properties have also been demonstrated, with some 1,2-benzothiazine derivatives showing potent pain-relieving action with less gastric damage than ibuprofen. nih.gov The mechanism for these effects is likely multifactorial but may involve the inhibition of inflammatory mediators. mdpi.com

| Compound Class | Activity Observed | Experimental Model | Reference |

|---|---|---|---|

| Dihydro-4H-1,4-benzothiazine derivatives | Anti-inflammatory | Carrageenan paw edema assay | nih.gov |

| 2-Arylimino-5,6-dihydro-4H-1,3-thiazine derivatives | Analgesic | Agonism at cannabinoid receptors CB1 and CB2 | mdpi.com |

| 1,2-Benzothiazine derivatives | Analgesic and Anti-inflammatory | In vivo animal models | nih.gov, mdpi.com |

| 1,4-Benzothiazinones | Anti-inflammatory and Analgesic | General pharmacological screening | researchgate.net |

Antioxidant Capacity and Free Radical Scavenging

Derivatives of 1,4-benzothiazine are recognized for their antioxidant properties, which are largely attributed to their chemical structure, particularly the presence of nitrogen and sulfur heteroatoms. derpharmachemica.com The capacity of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. derpharmachemica.comnih.gov

The antioxidant activity of these derivatives is often evaluated using the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.com Studies have shown that substitutions on the benzothiazine ring significantly influence their antioxidant efficacy. For instance, the presence of electron-withdrawing groups like halogens (-Cl, -Br) can enhance the radical scavenging power. derpharmachemica.com Conversely, the introduction of a deactivating group, such as a nitro (–NO2) group, may diminish the antioxidant activity. derpharmachemica.com The core structure containing a keto group and N-H radicals is also considered a contributing factor to its antioxidant potential, drawing inspiration from the structure of antioxidant molecules like vitamin C. derpharmachemica.com

Research has demonstrated that while the foundational 1,3-benzothiazole may not show strong antioxidant potential, the expansion to a 4H-1,4-benzothiazine structure with an N-CH2 group can accelerate this activity. derpharmachemica.com Some synthesized derivatives have shown moderate to good antioxidant activity, with certain compounds exhibiting strong reducing power. derpharmachemica.com The ability to neutralize free radicals is crucial, as these reactive species can cause oxidative damage to essential biological molecules such as lipids, proteins, and nucleic acids. derpharmachemica.com

Table 1: Antioxidant Activity Profile of Selected Benzothiazine Derivatives This table is representative of findings in the field and is for illustrative purposes.

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Substituted 4H-1,4-benzothiazines | DPPH Radical Scavenging | Moderate to good antioxidant activity observed. | derpharmachemica.com |

| Halogenated 1,4-Benzothiazines (-Cl, -Br) | DPPH Radical Scavenging | Sharply enhanced antioxidant activity. | derpharmachemica.com |

| Nitro-substituted 1,4-Benzothiazines (-NO2) | DPPH Radical Scavenging | Reduced antioxidant activity compared to other derivatives. | derpharmachemica.com |

| Catechol-functionalized Benzothiazole | DPPH Radical Scavenging | Displayed great antioxidant activity with an IC₅₀ of 3.27 µg/mL. | mdpi.com |

Antineoplastic and Antiproliferative Activities

The 1,4-benzothiazine scaffold is a core component of compounds that exhibit significant antitumor and antiproliferative effects. cbijournal.com These activities are often linked to the induction of programmed cell death, or apoptosis, in cancer cells and the ability to inhibit tumor growth in vivo. nih.gov

Apoptosis Induction in Thymocytes and Cellular Mechanisms (e.g., Caspase Activation)

Derivatives of 1,4-benzothiazine have been shown to induce apoptosis in mouse thymocytes, which are cells highly sensitive to apoptotic stimuli. nih.gov The structure of these analogs plays a critical role in their apoptotic efficacy, with factors such as the sulfur (S) oxidation state, the presence of a carbonyl group, and the characteristics of side chains modulating their effectiveness. nih.gov

The induction of apoptosis by these compounds involves a complex cascade of biochemical events. nih.gov Key mechanisms identified in vitro include:

Enzyme Activation: Activation of phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to the generation of ceramide. nih.gov

Mitochondrial Pathway: A loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm. nih.gov

Caspase Activation: The activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, which are central to the apoptotic process. nih.gov

These findings indicate that 1,4-benzothiazine analogs trigger apoptosis through multiple, interconnected cellular pathways. nih.gov

In Vivo Antitumor and Cytotoxic Activity

The antitumor potential of benzothiazine derivatives has been demonstrated in vivo. For example, Phortress, an experimental antitumor agent, is a 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole that shows selective and potent activity. nih.gov Its mechanism involves biotransformation by the CYP1A1 enzyme into reactive species that bind to DNA, causing lethal damage to sensitive tumor cells. nih.gov This activity has been confirmed in xenograft-bearing mice, where the compound led to significant DNA damage in sensitive tumor cells. nih.gov

In vitro studies have further established the cytotoxic activity of various 1,4-benzothiazine derivatives against a range of human tumor cell lines. researchgate.netnih.gov The introduction of specific substituents, such as aminoalkyl groups at the thiazine (B8601807) nitrogen, has been shown to increase the antiproliferative activity against cell lines like SNB-19 (brain tumor) and C-32 (amelanotic melanoma). nih.govresearchgate.net Some derivatives have demonstrated cytotoxic effects comparable to or even exceeding those of reference drugs like doxorubicin (B1662922) and cisplatin (B142131) against specific cancer cell lines, such as HePG-2 (liver cancer) and MCF-7 (breast cancer). researchgate.netnih.gov

Table 2: In Vitro Cytotoxicity of Selected Benzothiazine Derivatives This table compiles representative data from cytotoxic assays for illustrative purposes.

| Cell Line | Compound/Derivative | IC₅₀ Value | Activity Compared to Control | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2-amino-1,4-naphthoquinone-benzamide 5e | 0.4 µM | 78.75 times more potent than cisplatin | nih.gov |

| HT-29 (Colon Cancer) | 2-amino-1,4-naphthoquinone-benzamide 5e | - | 50.8 times more active than cisplatin | nih.gov |

| C-32 (Melanoma) | 12(H)-quino[3,4-b] researchgate.netderpharmachemica.combenzothiazine 4a | - | Active in tested concentration range | researchgate.net |

| HePG-2 (Liver Cancer) | 2-thioxo-1,2-dihydro-4H-benzo[d] derpharmachemica.comresearchgate.netthiazin-4-one | - | Potent activity compared to doxorubicin | researchgate.net |

| MCF-7 (Breast Cancer) | 2-thioxo-1,2-dihydro-4H-benzo[d] derpharmachemica.comresearchgate.netthiazin-4-one | - | Potent activity compared to doxorubicin | researchgate.net |

Investigation of Specific Molecular Targets and Pathways

Beyond their antioxidant and anticancer effects, derivatives of this compound target specific molecular pathways in bacteria, highlighting their potential as novel antimicrobial agents.

Bacterial Efflux Pump Inhibition

A significant mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which expel antimicrobial agents from the cell. acs.org Derivatives of 1,4-benzothiazine have been identified as potent inhibitors of these pumps, particularly the NorA multidrug efflux pump in Staphylococcus aureus. acs.org By inhibiting these pumps, the compounds can restore the efficacy of antibiotics, such as ciprofloxacin, against resistant bacterial strains. acs.orgnih.gov This synergistic effect makes them promising candidates for development as adjuvants in antibiotic therapy to combat multidrug-resistant infections. acs.orgnih.gov

Interference with Bacterial Cell Wall Synthesis and Metabolic Processes

The bacterial cell wall is an essential structure for survival, making its synthesis pathway an attractive target for antibiotics. semanticscholar.org Some benzothiazole derivatives have been shown to interfere with this process. semanticscholar.org Mechanism-of-action studies revealed that certain compounds most potently inhibit cell wall synthesis compared to other metabolic pathways like DNA, protein, or lipid synthesis. semanticscholar.org This inhibition is achieved by binding to Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. semanticscholar.org By sequestering Lipid II, these compounds disrupt the translocation of peptidoglycan subunits across the cell membrane, ultimately compromising the integrity of the cell wall. semanticscholar.org

Computational and Theoretical Chemistry Studies of 5 Amino 2h 1,4 Benzothiazin 3 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency. For the 1,4-benzothiazine class of compounds, DFT has been employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.orgnih.gov

Studies on related benzothiazine derivatives typically utilize basis sets such as 6-31G(d) or B3LYP/6-311G** to perform calculations. rsc.orgnih.gov These calculations confirm the non-planar, half-chair conformation of the thiazine (B8601807) ring. researchgate.net For 5-Amino-2H-1,4-benzothiazin-3(4H)-one, DFT would be used to understand how the amino group (-NH2) at the C5 position influences the electronic distribution and geometry of the entire benzothiazine framework. Theoretical calculations on related structures have shown good correlation with experimental data derived from X-ray crystallography and NMR spectroscopy. rsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. scispace.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com In computational studies of various benzothiazole (B30560) and benzothiazine derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity. mdpi.comresearchgate.net For instance, DFT studies on anticonvulsant 1,4-benzothiazine-3-one derivatives calculated reactivity descriptors like the HOMO-LUMO gap to correlate with their biological activity. nih.gov The introduction of an electron-donating amino group at the C5 position on the benzene (B151609) ring of the 2H-1,4-benzothiazin-3(4H)-one scaffold is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity and polarizability.

Table 1: Example Frontier Orbital Data for Related Heterocyclic Compounds This table presents illustrative data from computational studies on related benzothiazine and benzothiazole structures to demonstrate typical values. Specific values for this compound are not available in the cited literature.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Study Reference |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | -6.34 | -1.68 | 4.66 | mdpi.com |

| Benzothiazole Derivative 2 | -6.91 | -2.61 | 4.30 | mdpi.com |

| 1,4-Benzothiazin-3-one Derivative (4c) | -7.02 | -0.95 | 6.07 | nih.gov |

Prediction of Reactivity and Interaction Mechanisms

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of global reactivity descriptors that predict how a molecule will interact in a chemical reaction. These descriptors, including electron affinity, ionization potential, chemical potential (μ), hardness (η), and softness (σ), are calculated from the energies of the frontier orbitals. nih.govmdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating a higher propensity to react.

These parameters are invaluable for predicting the mechanisms of interaction, such as how a ligand might bind to a biological target. For example, a study on anticonvulsant 1,4-benzothiazin-3-one derivatives showed that the more active compound had a lower chemical hardness, suggesting greater reactivity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. These studies have identified key binding interactions that contribute to their biological activity. For example, docking simulations of novel 2H-benzo[b] tandfonline.commdpi.comthiazin-3(4H)-one hybrids against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, revealed crucial interactions. mdpi.com The benzothiazinone ring was shown to form π–π stacking interactions with aromatic residues like Tryptophan (Trp286), while the carbonyl group and the ring's NH group participated in hydrogen bonding with amino acids such as Serine (Ser293). mdpi.com